molecular formula C17H22N4O4S B2656226 2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide CAS No. 2320465-39-0

2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide

Cat. No.: B2656226
CAS No.: 2320465-39-0
M. Wt: 378.45
InChI Key: JMLVVWWPOWXATB-UHFFFAOYSA-N
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Description

2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-5-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-11-19-10-15(20)12-5-7-21(8-6-12)26(23,24)13-3-4-16(25-2)14(9-13)17(18)22/h3-4,9-12H,5-8H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLVVWWPOWXATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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